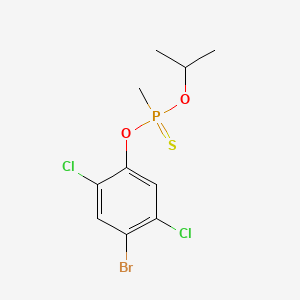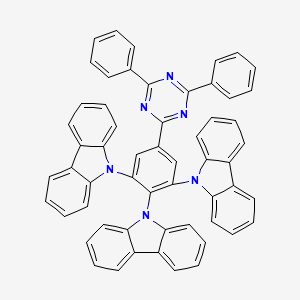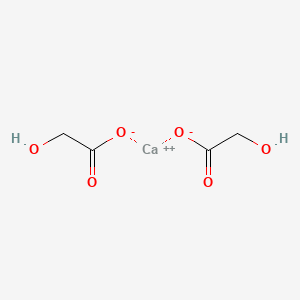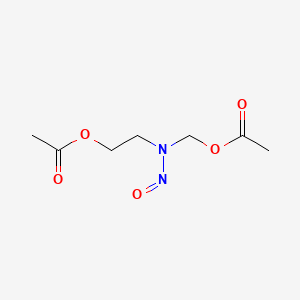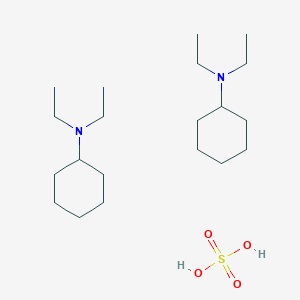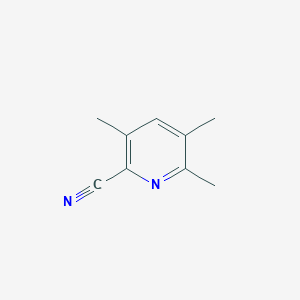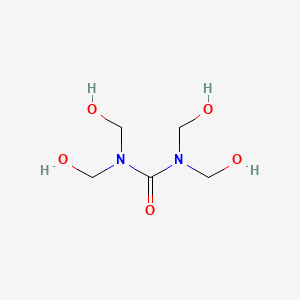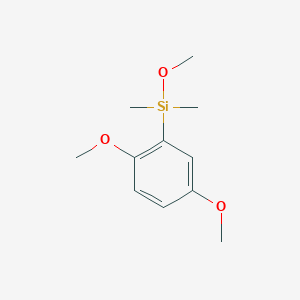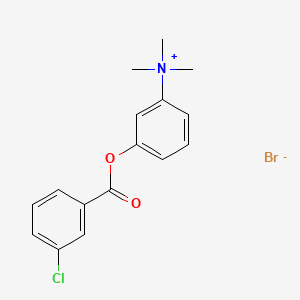
3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide: is a chemical compound that features a benzoyl group substituted with a chlorine atom and an azanium bromide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide typically involves the reaction of 3-chlorobenzoic acid with phenol in the presence of a dehydrating agent to form 3-(3-chlorobenzoyl)oxyphenyl. This intermediate is then reacted with trimethylamine and bromine to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: In medicine, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium chloride
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium iodide
- [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium fluoride
Comparison: Compared to its analogs, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may exhibit unique properties due to the presence of the bromide ion. This can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects.
特性
CAS番号 |
64048-28-8 |
|---|---|
分子式 |
C16H17BrClNO2 |
分子量 |
370.7 g/mol |
IUPAC名 |
[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-8-5-9-15(11-14)20-16(19)12-6-4-7-13(17)10-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
InChIキー |
RVPYACGFEOZHMA-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[3-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13781406.png)

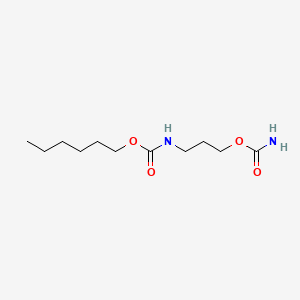
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
